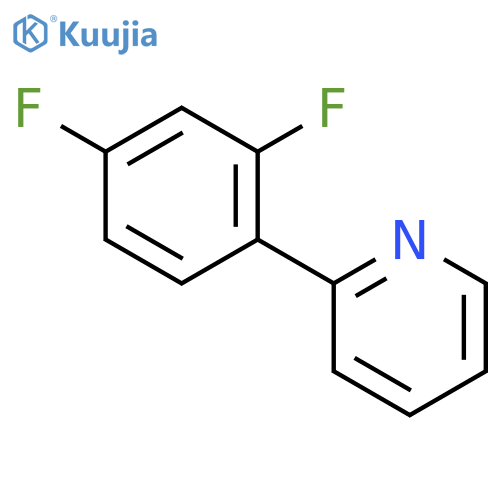

Cas no 391604-55-0 (2-(2,4-Difluorophenyl)pyridine)

391604-55-0 structure

商品名:2-(2,4-Difluorophenyl)pyridine

2-(2,4-Difluorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-Difluorophenyl)pyridine

- 2-(2',4'-difluoro)phenylpyridine

- Pyridine, 2-(2,4-difluorophenyl)-

- 2-(2,4-difluoro-phenyl)-pyridine

- PubChem2018

- C11H7F2N

- 2-(2,4-diflurophenyl)pyridine

- SSABEFIRGJISFH-UHFFFAOYSA-N

- BCP12909

- Pyridine,2-(2,4-difluorophenyl)-

- LS20457

- VP13798

- RP25076

- 2-[2,4-bis(fluoranyl)phenyl]pyridine

- 4,6-difluorophenylpyridine

- CS-W008107

- AKOS015891740

- AC-25234

- FT-0657200

- A824431

- MFCD07787526

- SCHEMBL514547

- AB7023

- 391604-55-0

- D3413

- DTXSID80460401

- 2-(2,4-Difluorophenyl)pyridine, 97%

- SY030216

- DS-14425

- J-505478

-

- MDL: MFCD07787526

- インチ: 1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H

- InChIKey: SSABEFIRGJISFH-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1C1=C([H])C([H])=C([H])C([H])=N1)F

計算された属性

- せいみつぶんしりょう: 191.05500

- どういたいしつりょう: 191.05465555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.254 g/mL at 25 °C

- ゆうかいてん: No data available

- ふってん: 95 °C/0.4 mmHg

- フラッシュポイント: 華氏温度:217.4°f< br / >摂氏度:103°C< br / >

- 屈折率: n20/D 1.570

- PSA: 12.89000

- LogP: 3.02680

2-(2,4-Difluorophenyl)pyridine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302,H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

2-(2,4-Difluorophenyl)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(2,4-Difluorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028691-1g |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | 98% | 1g |

¥27 | 2024-05-23 | |

| abcr | AB250023-1 g |

2-(2,4-Difluorophenyl)pyridine, 98%; . |

391604-55-0 | 98% | 1 g |

€72.90 | 2023-07-20 | |

| abcr | AB250023-100 g |

2-(2,4-Difluorophenyl)pyridine, 98%; . |

391604-55-0 | 98% | 100 g |

€587.00 | 2023-07-20 | |

| Chemenu | CM120807-100g |

2-(2,4-difluorophenyl)pyridine |

391604-55-0 | 95%+ | 100g |

$381 | 2023-02-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028691-5g |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | 98% | 5g |

¥106 | 2024-05-23 | |

| Apollo Scientific | PC902787-100g |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | 98+% | 100g |

£281.00 | 2025-02-22 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667676-1G |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | 1g |

¥688.06 | 2023-11-30 | ||

| Ambeed | A150452-25g |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | 98% | 25g |

$54.0 | 2025-02-19 | |

| ChemScence | CS-W008107-100g |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | 99.68% | 100g |

$378.0 | 2022-04-27 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3413-5G |

2-(2,4-Difluorophenyl)pyridine |

391604-55-0 | >98.0%(GC)(T) | 5g |

¥395.00 | 2024-04-16 |

2-(2,4-Difluorophenyl)pyridine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:391604-55-0)2-(2,4-Difluorophenyl)pyridine

注文番号:A824431

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:10

価格 ($):194.0

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

(CAS:391604-55-0)2-(2,4-difluorophenyl)pyridine

注文番号:201028

在庫ステータス:0

はかる:kg

清らかである:99%

最終更新された価格情報:Tuesday, 20 August 2024 16:00

価格 ($):0

atkchemica

ゴールドメンバー

(CAS:391604-55-0)2-(2,4-Difluorophenyl)pyridine

注文番号:CL6944

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:26

価格 ($):discuss personally

2-(2,4-Difluorophenyl)pyridine 関連文献

-

Dan-Ping Gong,Deng-Ke Cao Dalton Trans. 2016 45 9328

-

Tai-Bao Gao,Qianwenhao Fan,Zhen-Tao Yu,Deng-Ke Cao Dalton Trans. 2017 46 8180

-

Peng-bin Si,Hai-feng Zhe,Ai-hui Zhou,Xiao-qing Liu,Ming-yu Teng,Mei-zhu Rong,Yu-fei Wang,Qin Wang,Zheng-liang Wang,Jie Zhang New J. Chem. 2021 45 18796

-

Alessandro Abbotto,Carmine Coluccini,Elisa Dell'Orto,Norberto Manfredi,Vanira Trifiletti,Matteo M. Salamone,Riccardo Ruffo,Maurizio Acciarri,Alessia Colombo,Claudia Dragonetti,Stefania Ordanini,Dominique Roberto,Adriana Valore Dalton Trans. 2012 41 11731

-

J. Pérez-Miqueo,A. Telleria,M. Mu?oz-Olasagasti,A. Altube,E. García-Lecina,A. de Cózar,Z. Freixa Dalton Trans. 2015 44 2075

391604-55-0 (2-(2,4-Difluorophenyl)pyridine) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 624-75-9(Iodoacetonitrile)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:391604-55-0)2-(2,4-二氟苯基)吡啶

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:391604-55-0)2-(2,4-DIFLUOROPHENYL)PYRIDINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ